Teduglutide

Beschreibung

Eigenschaften

IUPAC Name |

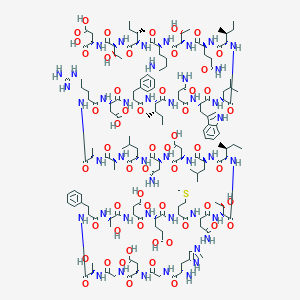

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILIXQOJUNDIDU-ASQIGDHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H252N44O55S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3752.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197922-42-2 | |

| Record name | Teduglutide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teduglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon-like peptide II (2-glycine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Teduglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Teduglutide

Abstract

Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), represents a significant advancement in the management of Short Bowel Syndrome (SBS). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of teduglutide. From the serendipitous discovery of GLP-2's intestinotrophic properties to the targeted design of a degradation-resistant analog, this guide details the key milestones in its evolution. It includes a summary of the preclinical and clinical trial data, detailed experimental protocols from pivotal studies, and an exploration of the underlying signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The Serendipitous Discovery of GLP-2's Intestinotrophic Properties

The journey to teduglutide began with fundamental research into the proglucagon gene in the early 1980s.[1][2] The cloning of this gene revealed the sequences of two novel peptides, glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), whose functions were initially unknown.[1][2] A pivotal breakthrough came from an unexpected observation in a line of transgenic mice engineered to express a proglucagon-SV40 T-antigen fusion protein (GLUTag mice).[1] These mice developed proglucagon-producing neuroendocrine tumors in their large intestines and exhibited significant intestinal growth.[1][2][3][4][5] This finding strongly suggested that a peptide derived from the proglucagon gene possessed robust intestinal growth-promoting (intestinotrophic) activity. Subsequent research confirmed that this effect was attributable to GLP-2.[3][4][5]

The Challenge of Native GLP-2 and the Genesis of Teduglutide

While native GLP-2 demonstrated significant therapeutic potential, its clinical utility was hampered by a very short biological half-life of approximately seven minutes.[6][7] This rapid inactivation is due to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), which cleaves the alanine (B10760859) at position 2 of the peptide's N-terminus.[3][7]

To overcome this limitation, a synthetic analog of GLP-2 was developed. Teduglutide was created by substituting the alanine at position 2 with a glycine (B1666218) residue.[6][7] This single amino acid modification renders the peptide resistant to DPP-IV degradation, thereby prolonging its half-life to approximately two hours without compromising its biological activity.[6][7]

Preclinical Proof-of-Concept

Preclinical studies in animal models were crucial in validating the therapeutic potential of teduglutide. These studies demonstrated that administration of teduglutide led to significant morphological and functional changes in the intestine. Key findings included:

-

Increased Villus Height and Crypt Depth: Histological analysis of intestinal biopsies from animals treated with teduglutide showed a marked increase in the height of the villi and the depth of the crypts, effectively expanding the mucosal surface area available for nutrient absorption.[7][8]

-

Enhanced Nutrient and Fluid Absorption: Functional studies revealed that these morphological changes translated into improved intestinal absorption of fluids and nutrients.[3][7][9]

-

Increased Intestinal Blood Flow: Teduglutide was also shown to increase intestinal and portal blood flow, further supporting the health and function of the intestinal mucosa.[6][8][10]

-

Inhibition of Gastric Emptying and Secretion: The peptide was found to reduce gastrointestinal motility and the secretion of gastric acid.[6][7][8]

Clinical Development Program

The clinical development of teduglutide for the treatment of Short Bowel Syndrome in patients dependent on parenteral support (PS) was extensive, involving multiple phases of clinical trials.[11]

Phase II Studies

Initial Phase II studies were designed to assess the safety, tolerability, and pharmacodynamics of teduglutide in adult patients with SBS. In an open-label, multicenter pilot study, 16 SBS patients received teduglutide for 21 days. The results were promising, showing:

-

A significant increase in intestinal wet weight absorption, with an average increase of 743 ± 477 g/day .[9]

-

A corresponding decrease in fecal wet weight excretion.[7]

-

Histological evidence of increased villus height and crypt depth, confirming its intestinotrophic effects in humans.[7] These effects were found to be reversible upon discontinuation of the drug.[7] Based on these findings, doses of 0.05 mg/kg/day and 0.10 mg/kg/day were selected for further investigation in Phase III trials.[9]

Pivotal Phase III Trials (STEPS Program)

The largest and most definitive evidence for teduglutide's efficacy and safety came from the Phase III clinical trial program, notably the STEPS (Study of Teduglutide in Parenteral Nutrition-Dependent Short Bowel Syndrome Subjects) trial.

The pivotal STEPS trial (NCT00798967) was a 24-week, international, multicenter, double-blind, placebo-controlled study.[11][12] The primary objective was to evaluate the efficacy of teduglutide in reducing the volume of parenteral support required by adults with SBS.[12]

Key Outcomes of the STEPS Trial:

-

Primary Endpoint: A significantly higher proportion of patients treated with teduglutide (0.05 mg/kg/day) achieved a 20% or greater reduction in weekly PS volume at both week 20 and week 24 compared to placebo (63% vs. 30%).[13]

-

Reduction in PS Volume: The mean reduction in PS volume from baseline was 4.4 L/week for the teduglutide group, compared to 2.3 L/week for the placebo group.[13]

-

Days Off Parenteral Support: Teduglutide-treated patients experienced a mean reduction of 2.5 days per week on PS, compared to 0.9 days for the placebo group.

-

Parenteral Support Independence: Over the course of the study and its extensions, a number of patients were able to be completely weaned off parenteral support.[14]

-

Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population: Adults (≥18 years) with a diagnosis of intestinal failure due to SBS, who were dependent on parenteral nutrition for at least 12 months and required it at least 3 times per week. Patients had to be in a stable condition with no major changes to their PS regimen for at least 4 weeks prior to screening.[12]

-

Inclusion Criteria: Key inclusion criteria included a documented history of SBS, clinical stability, and a stable parenteral support regimen.[12]

-

Exclusion Criteria: Major exclusion criteria included a history of cancer within the last 5 years, significant underlying diseases that could interfere with the study, and recent use of other investigational drugs or growth hormones.[12]

-

Treatment Arms:

-

Teduglutide 0.05 mg/kg/day administered subcutaneously.

-

Placebo administered subcutaneously.

-

-

Primary Endpoint: The percentage of subjects who achieved a 20% to 100% reduction from baseline in weekly parenteral nutrition/intravenous fluid (PN/I.V.) volume at weeks 20 and 24.[12]

-

Secondary Endpoints: Included the absolute change in PN/I.V. volume from baseline, change in days per week of PN/I.V. administration, and changes in fluid and electrolyte balance.

-

Parenteral Support Weaning Algorithm: To ensure patient safety and standardize the reduction of PS, a specific weaning algorithm was employed. Reductions in PS volume were permitted at 4-week intervals only if the patient's 48-hour urine output increased by at least 10%, indicating improved intestinal fluid absorption.[14]

-

Safety Assessments: Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), clinical laboratory tests, vital signs, and physical examinations. Specific monitoring for colon polyps and other gastrointestinal issues was also included.[15]

Long-Term Extension Studies

To evaluate the long-term safety and efficacy of teduglutide, open-label extension studies, such as STEPS-2 (NCT00930644), were conducted.[13][16] These studies followed patients from the initial placebo-controlled trials for up to an additional 24-30 months.[13] The results demonstrated that the clinical response to teduglutide was maintained over the long term, with continued reductions in PS requirements and a consistent safety profile.[13]

Pediatric Studies

Following its approval for adults, teduglutide was also evaluated in pediatric patients (ages 1 to 17) with SBS-associated intestinal failure. A 12-week, open-label, multicenter study (NCT01952080) assessed different doses of teduglutide. The results showed that teduglutide was well-tolerated and associated with clinically meaningful reductions in PS requirements and increased enteral nutrition tolerance in this population.[17] Notably, four pediatric patients achieved complete independence from parenteral nutrition during the study.[17]

Quantitative Clinical Trial Data Summary

The following tables summarize the key quantitative efficacy and safety data from the pivotal clinical trials of teduglutide.

Table 1: Summary of Key Phase III Clinical Trial Efficacy Data (STEPS Trial)

| Endpoint | Teduglutide (0.05 mg/kg/day) | Placebo | p-value |

|---|---|---|---|

| Primary Responders (≥20% PS Reduction at Weeks 20 & 24) | 63% (27/43)[13] | 30% (13/43)[13] | 0.002[13] |

| Mean Reduction in Weekly PS Volume (L/week) | 4.4[13] | 2.3[13] | <0.001[13] |

| Mean Reduction in PS Infusion Days/week | 2.5 | 0.9 | <0.001 |

| Patients Achieving at least 1 day off PS/week | 54% | 23% | 0.005 |

Table 2: Most Common Adverse Events (AEs) from Pooled Adult Clinical Trial Data (Occurring in ≥10% of Teduglutide-Treated Patients)

| Adverse Event | Teduglutide (n=134) | Placebo (n=43) |

|---|---|---|

| Abdominal Pain | 49%[6] | 35% |

| Respiratory Tract Infection | 28%[6] | 19% |

| Nausea | 27%[6] | 16% |

| Injection Site Reactions | 21%[6] | 7% |

| Headache | 17%[6] | 9% |

| Vomiting | 14%[6] | 12% |

| Abdominal Distension | - | - |

| Gastrointestinal Stoma Complication | - | - |

Note: Data compiled from multiple sources. Specific percentages for some AEs were not consistently reported across all sources.[6][14][16] The most frequently reported AEs were gastrointestinal in nature, consistent with the underlying disease and the mechanism of action of teduglutide.[16]

Mechanism of Action and Signaling Pathways

GLP-2 Receptor Binding and Downstream Signaling

Teduglutide exerts its effects by acting as an agonist at the glucagon-like peptide-2 receptor (GLP-2R).[10] The GLP-2R is a G protein-coupled receptor found on various intestinal cells, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons, but notably not directly on the proliferating crypt cells.[8][18] This suggests that GLP-2 and teduglutide mediate their intestinotrophic effects through an indirect mechanism, stimulating the release of secondary mediators.

Upon binding of teduglutide to the GLP-2R, a cascade of intracellular signaling pathways is activated:

-

cAMP/PKA Pathway: The GLP-2R is coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

PI3K/Akt Pathway: Activation of the GLP-2R also stimulates the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival, proliferation, and protein synthesis.[19][20]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is also activated and plays a role in mediating the proliferative effects of GLP-2.[20]

These intracellular signals lead to the release of downstream mediators from the GLP-2R-expressing cells. These mediators, which include Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF), then act on the intestinal epithelial stem and progenitor cells in the crypts to stimulate proliferation and inhibit apoptosis, leading to mucosal growth.[18]

Caption: GLP-2 Receptor Signaling Pathway

Regulatory Milestones

Teduglutide received orphan drug designation in both Europe and the United States, a status granted to drugs developed for rare diseases, which provides incentives for their development.[11][21]

Table 3: Timeline of Key Regulatory Events

| Date | Event | Regulatory Body | Brand Name |

|---|---|---|---|

| 2001 | Orphan Drug Designation Granted.[22] | European Medicines Agency (EMA) | Revestive |

| Nov 2011 | New Drug Application (NDA) Submitted.[21][23] | U.S. Food and Drug Administration (FDA) | Gattex |

| Jun 21, 2012 | Positive Opinion from CHMP.[21][23][24] | EMA | Revestive |

| Sep 4, 2012 | Marketing Authorization Granted for Adults.[21][23] | European Commission (EC) | Revestive |

| Oct 16, 2012 | Advisory Committee Unanimously Recommends Approval.[25] | FDA | Gattex |

| Dec 21, 2012 | NDA Approved for Adults.[11][15][26][27] | FDA | Gattex |

| 2016 | Pediatric Indication Approved (≥1 year of age).[28] | EMA | Revestive |

| May 17, 2019 | Pediatric Indication Approved (≥1 year of age).[27][28] | FDA | Gattex |

| Jun 2023 | Pediatric Indication Extended (≥4 months of age).[28] | European Commission (EC) | Revestive |

Teduglutide Development Workflow

The development of teduglutide followed a logical progression from basic scientific discovery to clinical application.

Caption: Teduglutide Discovery and Development Workflow

Conclusion

The development of teduglutide is a prime example of translational medicine, where a serendipitous basic science observation led to the creation of a targeted therapy for a rare and debilitating condition. By understanding the physiology of GLP-2 and the limitations of the native peptide, a more stable and clinically effective analog was engineered. A rigorous clinical development program, highlighted by the pivotal STEPS trial, has established teduglutide as a safe and effective treatment for both adult and pediatric patients with Short Bowel Syndrome, reducing their dependence on parenteral support and improving their quality of life. The journey of teduglutide from a laboratory finding to a globally approved therapeutic underscores the importance of continued research in endocrinology and gastroenterology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery of GLP-2 and Development of Teduglutide for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery of GLP-2 and Development of Teduglutide for Short Bowel Syndrome. | Semantic Scholar [semanticscholar.org]

- 5. The Discovery of GLP-2 and Development of Teduglutide for Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teduglutide - Wikipedia [en.wikipedia.org]

- 7. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Teduglutide Recombinant? [synapse.patsnap.com]

- 11. FDA Approves Gattex® (teduglutide [rDNA Origin]) for Injection for the Treatment of Adult Short Bowel Syndrome [prnewswire.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Long-Term Teduglutide for the Treatment of Patients With Intestinal Failure Associated With Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gut.bmj.com [gut.bmj.com]

- 15. FDA approves teduglutide for short bowel syndrome | MDedge [mdedge.com]

- 16. Teduglutide for the treatment of adults with intestinal failure associated with short bowel syndrome: pooled safety data from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. European Medicines Agency recommends first medical treatment for patients with short bowel syndrome | European Medicines Agency (EMA) [ema.europa.eu]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. Takeda Pharmaceutical Co. Ltd. Release: Revestive® (teduglutide) Receives European Marketing Authorization for the Treatment of Adults With Short Bowel Syndrome (SBS) - BioSpace [biospace.com]

- 25. fiercebiotech.com [fiercebiotech.com]

- 26. drugs.com [drugs.com]

- 27. drugs.com [drugs.com]

- 28. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Chemical Synthesis of Teduglutide Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Teduglutide, a 33-amino acid glucagon-like peptide-2 (GLP-2) analog. The primary method for its production is Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This document details the prevalent synthesis strategies, experimental protocols, and methods for purification and characterization, with a special focus on mitigating common side reactions.

Introduction to Teduglutide and its Synthesis

Teduglutide is an important therapeutic agent for the treatment of short bowel syndrome. Its chemical synthesis, while established, presents challenges, primarily the formation of aspartimide-related impurities due to the presence of multiple aspartic acid residues in its sequence. The synthesis is typically achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase chemistry. Both linear sequential synthesis and fragment condensation approaches have been explored to optimize yield and purity.

Synthesis Strategies

The synthesis of Teduglutide can be approached in two primary ways using SPPS:

-

Linear Solid-Phase Synthesis: This is the most straightforward approach, involving the sequential coupling of each amino acid from the C-terminus to the N-terminus on a solid support.

-

Fragment Condensation: In this strategy, the peptide is synthesized in segments (fragments) which are then coupled together on the solid support or in solution. This can be advantageous in reducing the accumulation of impurities during a long, single synthesis. Various fragment condensation strategies have been reported, for instance, coupling fragments of amino acid positions 1-3 and 4-33, or 1-2, 3-4, and 5-33.

A significant challenge in Teduglutide synthesis is the base-catalyzed formation of aspartimide, particularly at the Asp-Gly sequence at positions 3 and 4. This side reaction can lead to impurities that are difficult to separate from the final product.

Experimental Protocols

Materials and General Procedures

-

Resin: Wang resin or 2-Chlorotrityl chloride (2-Cl CTC) resin are commonly used solid supports.

-

Amino Acids: N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr; Boc for Lys, Trp; Trt for His, Asn, Gln; Pbf for Arg) are used.

-

Coupling Reagents: Common coupling agents include combinations like N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or more advanced reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

-

Fmoc-Deprotection: A solution of 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF) is typically used.

-

Cleavage and Deprotection: A cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS), water, and phenol, is used to cleave the peptide from the resin and remove side-chain protecting groups.

Detailed Protocol for Linear Solid-Phase Synthesis of Teduglutide

This protocol is a representative example of a linear SPPS for Teduglutide.

1. Resin Preparation and First Amino Acid Loading:

- Swell the Wang resin in DMF in a reaction vessel.

- To load the first amino acid (Fmoc-Asp(OtBu)-OH), dissolve it in DMF with a coupling agent like DIC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

- Add the activated amino acid solution to the resin and agitate for a specified time until loading is complete, as monitored by a Kaiser test.

- Cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.

2. Chain Elongation (Sequential Amino Acid Coupling):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a short duration (e.g., 5 + 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

- Amino Acid Coupling: Dissolve the next N-α-Fmoc protected amino acid and a coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Add this solution to the resin and allow it to react until the coupling is complete (monitored by Kaiser test). Wash the resin with DMF.

- Repeat the deprotection and coupling steps for each subsequent amino acid in the Teduglutide sequence.

3. Cleavage and Global Deprotection:

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.

- Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Phenol/Water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

- Filter the resin and collect the filtrate containing the crude peptide.

4. Precipitation and Purification:

- Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

- Centrifuge the mixture to pellet the crude peptide, wash it with cold ether, and dry it under vacuum.

- Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mitigation of Aspartimide Formation

Several strategies can be employed to minimize the formation of aspartimide impurities:

-

Modified Deprotection Conditions: Adding a mild acid like formic acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.

-

Alternative Protecting Groups: Using bulky protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe), can sterically hinder the formation of the succinimide (B58015) intermediate. A more recent approach involves the use of a cyanosulfurylide (CSY) protecting group, which has been shown to completely suppress aspartimide formation.[1][2][3]

-

Resin Anchoring Strategy: Anchoring the C-terminal aspartic acid to the resin via its side-chain carboxyl group, rather than the alpha-carboxyl group, can prevent diketopiperazine formation, another common side reaction.[4]

Data Presentation

The following tables summarize quantitative data from various synthesis and purification protocols for Teduglutide.

Table 1: Comparison of Crude Purity from Different SPPS Strategies

| Synthesis Strategy | Key Reagents/Conditions | Crude Purity (%) | Aspartimide Byproduct (%) | Reference |

| Linear SPPS | Wang resin, DIPC/DMAP for loading, TFA/TIS/Phenol cleavage | 28.77 | Not Reported | [4] |

| Standard Fmoc-SPPS | Not specified | 52 | 24 | [5] |

| Fragment Condensation (1-4 & 5-33) | Not specified | 59 | 17 | [5] |

| Fragment Condensation (1-2, 3-4, 5-33) | Not specified | 65.1 - 73.5 | 0.06 - 0.12 | [6] |

Table 2: Purification of Teduglutide using RP-HPLC

| Purification Step | Mobile Phase A | Mobile Phase B | Final Purity (%) | Overall Yield (%) | Reference |

| Step 1 | 0.1% Acetic acid in water (pH 5.5-6.5 with ammonia) | Acetonitrile:Mobile Phase A (80:20) | >94.04 | Not Reported | [7] |

| Step 2 | 0.1% Triethylamine in water (pH 7.5-8.0 with orthophosphoric acid) | 100% Methanol | >98.65 | Not Reported | [7] |

| Final Product | Not specified | Not specified | >99 | 34.3 - 37.7 | [6] |

Mandatory Visualizations

Teduglutide Signaling Pathway

Teduglutide acts as a GLP-2 receptor agonist. Its binding to the GLP-2 receptor on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons initiates a signaling cascade that leads to the release of trophic factors like Insulin-like Growth Factor-1 (IGF-1).[8] These factors promote intestinal growth and enhance absorptive capacity.

Caption: Teduglutide signaling pathway via the GLP-2 receptor.

Experimental Workflow for Linear SPPS of Teduglutide

The following diagram illustrates the key steps in the linear solid-phase synthesis of Teduglutide.

References

- 1. researchgate.net [researchgate.net]

- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AU2022205108A1 - Synthesis of teduglutide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN104817638A - Method for synthesizing teduglutide - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. cpcscientific.com [cpcscientific.com]

In-Depth Technical Guide: GLP-2 Receptor Binding Affinity of Teduglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Teduglutide to the Glucagon-Like Peptide-2 (GLP-2) receptor. It includes quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Introduction to Teduglutide and the GLP-2 Receptor

Teduglutide is a recombinant analog of human glucagon-like peptide-2 (GLP-2), a naturally occurring peptide that plays a crucial role in intestinal growth and function. Teduglutide is engineered with a single amino acid substitution—glycine for alanine (B10760859) at the second position—which confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This modification significantly extends its half-life, enhancing its therapeutic efficacy.

The biological actions of Teduglutide are mediated through its interaction with the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor (GPCR) superfamily. The binding of Teduglutide to the GLP-2R initiates a cascade of intracellular signaling events that ultimately lead to the therapeutic effects observed in conditions such as Short Bowel Syndrome (SBS). Understanding the precise binding affinity and the subsequent signaling is paramount for the development and optimization of GLP-2R-targeted therapies.

Quantitative Analysis of Teduglutide's Binding Affinity

The binding affinity of Teduglutide for the human GLP-2 receptor has been characterized through various in vitro assays, yielding key quantitative parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of Teduglutide to the native GLP-2 and other analogs.

| Parameter | Cell Line | Radioligand | Value | Reference |

| Ki (High-Affinity Site) | HEK293 cells expressing human GLP-2R | [125I]-[Tyr34]-hGLP-2 | 20 pM | |

| Ki (Low-Affinity Site) | HEK293 cells expressing human GLP-2R | [125I]-[Tyr34]-hGLP-2 | 85 nM | |

| IC50 (High-Affinity Site) | Stably transfected BHK cells | Not Specified | 4.8 pM | |

| IC50 (Low-Affinity Site) | Stably transfected BHK cells | Not Specified | 42.9 nM | |

| EC50 (cAMP Generation) | HEK293 cells expressing human GLP-2R | Not Specified | 0.5 nM |

Experimental Protocols for Binding Affinity Determination

The quantitative data presented above are typically determined using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells are stably transfected with the human GLP-2 receptor cDNA.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Membrane Preparation:

-

Cultured cells are harvested and washed with a cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The cell suspension is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (Teduglutide) to compete with a radiolabeled ligand for binding to the GLP-2 receptor.

-

Reagents:

-

Radioligand: Typically [125I]-[Tyr34]-hGLP-2.

-

Unlabeled Competitor: Teduglutide at various concentrations.

-

Assay Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Washing Buffer: Ice-cold assay buffer.

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: cell membranes, a fixed concentration of the radioligand, and varying concentrations of Teduglutide.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled native GLP-2.

-

The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold washing buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of Teduglutide.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways

The binding of Teduglutide to the GLP-2 receptor, a Gαs-coupled receptor, primarily activates the adenylyl cyclase signaling cascade. There is also evidence for the involvement of other pathways, such as the MAPK/ERK pathway.

Primary Signaling Pathway: cAMP/PKA

-

Receptor Activation: Teduglutide binds to the extracellular domain of the GLP-2 receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor interacts with the heterotrimeric G protein Gαs, causing the exchange of GDP for GTP on the α subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of the catalytic subunits.

-

CREB Phosphorylation: The active catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.

-

Gene Transcription: Phosphorylated CREB recruits transcriptional co-activators, such as CBP/p300, to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene expression related to cell proliferation, survival, and nutrient absorption.

Secondary Signaling Pathway: MAPK/ERK

In addition to the canonical cAMP/PKA pathway, GLP-2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK). This activation appears to be, at least in part, dependent on PKA.

-

Upstream Events: Following Teduglutide binding and Gαs activation, the precise mechanism linking this to the MAPK cascade is not fully elucidated but is thought to involve PKA-dependent signaling intermediates.

-

Raf-MEK-ERK Cascade: PKA can, through various potential intermediates, lead to the activation of the Raf kinase, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).

-

ERK Activation: Activated MEK then phosphorylates ERK (p44/p42 MAPK) on threonine and tyrosine residues.

-

Downstream Effects: Phosphorylated ERK can translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate other substrates, influencing cell proliferation and differentiation.

Conclusion

Teduglutide exhibits a high binding affinity for the GLP-2 receptor, comparable to the native ligand, which underlies its potent biological activity. The primary signal transduction mechanism involves the canonical Gαs-cAMP-PKA pathway, leading to the activation of the transcription factor CREB. A secondary pathway involving the activation of the MAPK/ERK cascade also contributes to the cellular responses elicited by Teduglutide. A thorough understanding of these molecular interactions and signaling pathways is essential for the ongoing research and development of novel therapeutics targeting the GLP-2 receptor for a variety of gastrointestinal and other disorders.

Teduglutide Signaling in Intestinal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for patients with short bowel syndrome (SBS).[1] Its primary function is to enhance intestinal adaptation by promoting the structural and functional integrity of the remaining intestine.[2] This is achieved through a complex signaling network that, while initiated by teduglutide binding to the GLP-2 receptor (GLP-2R), indirectly influences intestinal epithelial cells. This technical guide provides an in-depth exploration of the core signaling pathways activated by teduglutide, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams to elucidate these complex processes.

Introduction to Teduglutide and its Mechanism of Action

Teduglutide is a 33-amino acid peptide that is a more stable analog of the naturally occurring GLP-2.[3] The substitution of alanine (B10760859) with glycine (B1666218) at the second position makes it resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), thereby prolonging its half-life and therapeutic efficacy.[1] Teduglutide exerts its intestinotrophic effects by binding to the GLP-2 receptor, a G protein-coupled receptor.[4]

Interestingly, the GLP-2R is not expressed on the proliferating crypt epithelial cells or enterocytes themselves.[2] Instead, it is found on other intestinal cell types, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[4][5] This indicates that teduglutide's effects on the intestinal epithelium are mediated indirectly through the release of secondary messengers and growth factors from these receptor-expressing cells.[4][6]

Core Signaling Pathways

Upon binding of teduglutide to the GLP-2R, several downstream signaling cascades are initiated. The primary pathways implicated in mediating the intestinotrophic effects of teduglutide are the cAMP/PKA, PI3K/Akt, and ERK/MAPK pathways. These pathways converge to regulate cell proliferation, survival, and differentiation.

Indirect Signaling Mechanism

The binding of teduglutide to GLP-2R on subepithelial myofibroblasts and enteric neurons triggers the release of various growth factors, including Insulin-like Growth Factor-1 (IGF-1), Keratinocyte Growth Factor (KGF), and Vasoactive Intestinal Polypeptide (VIP).[6][7] These growth factors then act on their respective receptors on the intestinal epithelial cells, initiating the intracellular signaling cascades that lead to the observed therapeutic effects.

Intracellular Signaling Cascades

The growth factors released upon GLP-2R activation trigger key intracellular signaling pathways within the intestinal epithelial cells.

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Activation of receptor tyrosine kinases by growth factors like IGF-1 leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.[8]

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation.[9][10] Growth factor receptor activation initiates a phosphorylation cascade that ultimately leads to the activation of ERK. Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.

-

cAMP/PKA Pathway: Activation of the GLP-2R, a Gs protein-coupled receptor, can also lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors, to modulate gene expression related to cell growth and function.

Quantitative Data Summary

The efficacy of teduglutide has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of Teduglutide in Patients with Short Bowel Syndrome

| Parameter | Teduglutide Dose | Placebo | Result | Reference |

| Reduction in Parenteral Support (PS) Volume | ||||

| Mean Reduction at 24 weeks | 0.05 mg/kg/day | 2.3 ± 2.7 L/week | 4.4 ± 3.8 L/week | [12] |

| Responder Rate (≥20% reduction in PS) | 0.05 mg/kg/day | 30% | 63% (p=0.002) | [13] |

| Reduction of ≥1 day/week of PN dependence | 0.05 mg/kg/day | 23% | 54% (p=0.005) | [12] |

| Plasma Citrulline Levels (Biomarker for Enterocyte Mass) | ||||

| Mean Change from Baseline at 24 weeks (Study 1) | 0.05 mg/kg/day | +2.0 µmol/L | +10.9 µmol/L (p≤0.0001) | [14][15] |

| Mean Change from Baseline at 24 weeks (Study 1) | 0.10 mg/kg/day | +2.0 µmol/L | +15.7 µmol/L (p≤0.0001) | [14][15] |

| Mean Change from Baseline at 24 weeks (Study 2) | 0.05 mg/kg/day | +0.7 µmol/L | +20.6 µmol/L (p≤0.0001) | [14][15] |

Table 2: Preclinical Effects of Teduglutide on Intestinal Morphology

| Parameter | Animal Model | Treatment | Result | Reference |

| Villus Height | SBS patients with end jejunostomy | Teduglutide | +38% (p=0.030) | [6] |

| Crypt Depth | SBS patients with end jejunostomy | Teduglutide | +22% (p=0.010) | [6] |

| Mitotic Index | SBS patients with end jejunostomy | Teduglutide | +115% (p=0.010) | [6] |

| Caco-2 Cell Proliferation | In vitro | 1.21 µM Teduglutide | +19% | [16] |

| Caco-2 Cell Proliferation | In vitro | 3.64 µM Teduglutide | +33% | [16] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate teduglutide's signaling pathways.

Western Blotting for Protein Phosphorylation (e.g., Akt, ERK)

This technique is used to detect and quantify the phosphorylation status of key signaling proteins, indicating pathway activation.

Methodology:

-

Cell Lysis: Intestinal epithelial cells (e.g., Caco-2) are treated with teduglutide or vehicle control for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading.

Immunohistochemistry for GLP-2 Receptor Localization

This method is used to visualize the location of the GLP-2 receptor within the intestinal tissue.

Methodology:

-

Tissue Preparation: Intestinal tissue sections are fixed in formalin and embedded in paraffin.

-

Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) to unmask the epitope.

-

Blocking: Sections are blocked with a serum-containing buffer to reduce non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against the GLP-2 receptor.

-

Secondary Antibody and Detection: A labeled secondary antibody (e.g., biotinylated) is applied, followed by an enzyme-conjugated streptavidin (e.g., HRP). The signal is visualized using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

Caco-2 Cell Culture and Proliferation Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, serving as a model for the intestinal barrier.

Methodology:

-

Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seeding: For a proliferation assay, cells are seeded in a 96-well plate.

-

Treatment: After allowing the cells to adhere, the medium is replaced with a serum-free medium containing various concentrations of teduglutide or a vehicle control.

-

Proliferation Assay (MTS): After the desired incubation period (e.g., 72 hours), a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well. Viable cells metabolize MTS into a formazan (B1609692) product that can be quantified by measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Conclusion

Teduglutide's mechanism of action in intestinal epithelial cells is a sophisticated, indirect process that relies on the interplay between different cell types within the gut. By activating the GLP-2 receptor on subepithelial myofibroblasts and enteric neurons, teduglutide triggers the release of growth factors that subsequently stimulate key proliferative and survival pathways, such as the PI3K/Akt and ERK/MAPK pathways, in intestinal epithelial cells. The quantitative data from both clinical and preclinical studies robustly support the efficacy of teduglutide in promoting intestinal adaptation. The experimental protocols outlined provide a foundation for further research into the nuanced molecular mechanisms governing teduglutide's therapeutic effects. A thorough understanding of these signaling pathways is paramount for the continued development and optimization of therapies for short bowel syndrome and other gastrointestinal disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous Glucagon-Like Peptide-2 (GLP-2) Augments GLP-2 Receptor mRNA and Maintains Proglucagon mRNA Levels in Resected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Teduglutide (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glucagon.com [glucagon.com]

- 8. karger.com [karger.com]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. researchgate.net [researchgate.net]

- 11. Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Teduglutide, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Teduglutide, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression, Purification and Characterization of Functional Teduglutide Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucagonlike Peptide 2 Analogue Teduglutide: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Teduglutide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a targeted therapy for Short Bowel Syndrome (SBS). Its efficacy is rooted in its potent intestinotrophic effects, which enhance the structural and functional integrity of the remaining intestine. This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of teduglutide as characterized in key preclinical models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs to serve as a comprehensive resource for professionals in drug development and gastrointestinal research.

Introduction: Mechanism of Action

Teduglutide is an analog of the naturally occurring human GLP-2, a 33-amino acid peptide secreted by enteroendocrine L-cells in the distal intestine.[1] A single amino acid substitution—glycine for alanine (B10760859) at position 2—renders teduglutide resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2] This modification significantly prolongs its half-life from approximately 7 minutes for native GLP-2 to about 2-3 hours for teduglutide, enabling its pharmacological utility with once-daily administration.[1][3]

The mechanism of action involves the binding of teduglutide to GLP-2 receptors, which are G-protein coupled receptors found on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[4][5] This interaction initiates a complex signaling cascade that results in the release of trophic factors such as Insulin-like Growth Factor-1 (IGF-1), nitric oxide, and Keratinocyte Growth Factor (KGF).[4][5] These mediators stimulate crypt cell proliferation and inhibit apoptosis, leading to an increase in villus height and crypt depth.[1][6] The resulting expansion of the mucosal surface area enhances intestinal fluid and nutrient absorption.[6][7]

Signaling Pathway of Teduglutide

The binding of teduglutide to the GLP-2 receptor (GLP-2R) activates a G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2] This cascade, along with the release of paracrine factors like IGF-1, promotes a series of cellular responses crucial for intestinal adaptation and repair.

Preclinical Pharmacodynamics (PD)

In preclinical models, teduglutide consistently demonstrates potent intestinotrophic and pro-absorptive effects. Studies in rats, mice, and pigs have shown that administration of teduglutide leads to significant increases in intestinal weight, mucosal thickness, villus height, and crypt depth.[1][2] These structural changes are functionally correlated with enhanced glucose transport, improved fluid absorption, and better overall nutrient uptake.[1][7] In animal models of SBS, these effects translate to attenuated weight loss, reduced stool output, and improved survival.[8][9]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic findings from various preclinical studies.

| Animal Model | Dosage Regimen | Study Duration | Key Pharmacodynamic Outcomes | Reference(s) |

| Rat | 0.25 mg/kg/day (s.c., twice daily) | 14 days | ~50% increase in total small intestinal weight; pronounced increase in duodenal and jejunal cell proliferation. | [2] |

| Rat (SBS Model) | Not Specified | Not Specified | Enhanced nutrient absorption. | [7] |

| Mouse (SBS Model) | 0.1 mg/kg (s.c., twice daily) | 14 days | Significantly higher survival in Nod2 k.o. mice (86.7% vs. 44.0% for vehicle); prevention of death from intestinal failure. | [9] |

| Mouse (SBS Model) | Not Specified | Not Specified | Attenuated body weight loss; reduced plasma aldosterone; lower stool water and sodium content. | [8] |

| Pig | Not Specified | Not Specified | Increased resistance to DPP-IV degradation compared to native GLP-2. | [2] |

Experimental Protocol: Murine Short Bowel Syndrome (SBS) Model

This protocol describes a representative experimental design to evaluate the efficacy of teduglutide in a surgically induced SBS mouse model.[8][9]

-

Animal Model:

-

Species: Mouse (e.g., C57BL/6 or specific genetic strains like Nod2 k.o.).

-

Surgery: Animals undergo a 40-50% proximal or mid-intestinal resection under general anesthesia to induce SBS. A sham operation (laparotomy and intestinal manipulation without resection) is performed on a control group.

-

-

Post-Operative Care & Acclimatization:

-

Animals are allowed to recover for 24-48 hours with access to water and a liquid diet before transitioning back to standard chow. Body weight and clinical signs are monitored daily.

-

-

Treatment Groups & Dosing:

-

Mice are randomized into treatment groups (n=10-15 per group).

-

Group 1 (Vehicle Control): Receives subcutaneous (s.c.) injections of vehicle (e.g., sterile saline) twice daily.

-

Group 2 (Teduglutide): Receives s.c. injections of teduglutide at a specified dose (e.g., 0.1 mg/kg) twice daily.

-

-

Study Duration & Monitoring:

-

The treatment period typically lasts for 14 to 21 days.

-

Daily monitoring includes body weight, food/water intake, and stool consistency.

-

Metabolic studies may be performed, involving 24-hour collection of urine and feces to measure water and sodium content.

-

-

Endpoint Analysis:

-

Survival: Kaplan-Meier survival curves are generated.

-

Histology: At the end of the study, animals are euthanized, and segments of the remnant small intestine (e.g., jejunum, ileum) are collected. Tissues are fixed in formalin, paraffin-embedded, and stained (e.g., with H&E) for morphometric analysis of villus height and crypt depth.

-

Biochemical Analysis: Blood samples may be collected to measure markers of hydration status (e.g., plasma aldosterone).

-

Gene Expression: Intestinal tissue can be used for quantitative PCR (qPCR) to analyze the expression of tight junction proteins or proliferative markers.

-

Preclinical Pharmacokinetics (PK)

The pharmacokinetic profile of teduglutide in preclinical species is characterized by rapid absorption following subcutaneous administration and a significantly longer half-life compared to native GLP-2, owing to its DPP-IV resistance.[2] The volume of distribution suggests that the drug is primarily distributed within the circulation and extracellular fluid. Clearance is reduced in rats compared to native GLP-2, and elimination is primarily renal.[2][10]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from preclinical studies.

| Animal Model | Route | Dose | Tmax | t½ (half-life) | Bioavailability (F) | Vd (Volume of Distribution) | Reference(s) |

| Pig | IV Infusion | Not Specified | ~10 min | 17.4 min | N/A | Not Reported | [2] |

| Rat | s.c. | Not Specified | Not Reported | Longer than native GLP-2 | Not Reported | Not Reported | [2] |

| General Animal | s.c. | Not Specified | Not Reported | 0.36 - 3.1 h | 75.2 - 99.3% | 62.9 - 264 mL/kg |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose PK study in rats.

-

Animal Model:

-

Species: Sprague-Dawley or Wistar rats, male, with cannulated jugular veins for serial blood sampling.

-

-

Acclimatization:

-

Animals are housed individually and allowed to acclimate for at least 3-5 days post-cannulation surgery.

-

-

Dosing:

-

Animals are fasted overnight prior to dosing.

-

A single dose of teduglutide (e.g., 1 mg/kg) is administered via subcutaneous injection.

-

-

Blood Sampling:

-

Blood samples (~0.2 mL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Teduglutide concentrations in plasma are quantified using a validated analytical method, typically a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.

-

Key PK parameters calculated include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL/F (apparent clearance), Vd/F (apparent volume of distribution), and terminal half-life (t½).

-

Visualizing the Experimental & PK/PD Workflow

The following diagrams illustrate a typical preclinical experimental workflow and the conceptual relationship between pharmacokinetics and pharmacodynamics.

Conclusion

Preclinical models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of teduglutide. The data robustly demonstrate that its modified structure confers a favorable PK profile, characterized by an extended half-life that allows for sustained pharmacologic activity. The pharmacodynamic effects are potent and directly linked to its mechanism of action, resulting in significant intestinal growth and enhanced absorptive function. These foundational preclinical findings have successfully translated to the clinical setting, establishing teduglutide as a cornerstone therapy for patients with Short Bowel Syndrome. The protocols and data summarized herein provide a valuable technical resource for ongoing research and development in the field of gastrointestinal therapeutics.

References

- 1. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Teduglutide Recombinant? [synapse.patsnap.com]

- 7. The Discovery of GLP-2 and Development of Teduglutide for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teduglutide Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ec.europa.eu [ec.europa.eu]

Teduglutide's Impact on Enterocyte Dynamics: A Technical Guide to Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), has emerged as a significant therapeutic agent for patients with short bowel syndrome (SBS). Its primary mechanism of action revolves around enhancing the structural and functional integrity of the remaining intestine. This is achieved by stimulating enterocyte proliferation and inhibiting apoptosis, leading to increased mucosal surface area and improved nutrient absorption. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to Teduglutide's influence on enterocyte turnover.

Introduction

Short bowel syndrome is a malabsorptive state resulting from a significant loss of intestinal length. The subsequent reduction in mucosal surface area leads to malnutrition, dehydration, and a lifelong dependency on parenteral nutrition for many patients. Teduglutide, a GLP-2 analog with enhanced resistance to dipeptidyl peptidase-4 (DPP-4) degradation, offers a targeted therapeutic approach by promoting intestinal adaptation. This document will explore the dual role of Teduglutide in fostering enterocyte proliferation and suppressing apoptosis, the cellular cornerstones of its therapeutic efficacy.

Mechanism of Action: The GLP-2 Receptor Signaling Pathway

Teduglutide exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. Notably, the GLP-2R is not expressed on the proliferating crypt epithelial cells themselves but rather on intestinal subepithelial myofibroblasts, enteroendocrine cells, and enteric neurons. This necessitates an indirect signaling cascade to stimulate enterocyte proliferation and survival.

Upon Teduglutide binding, the GLP-2R activates downstream signaling pathways, including the protein kinase A (PKA) and protein kinase B (Akt)/PI3K pathways. This activation leads to the release of various growth factors from the receptor-expressing cells, most notably Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF). These growth factors then act in a paracrine manner on the adjacent crypt epithelial cells, binding to their respective receptors (e.g., IGF-1R) and initiating intracellular signaling cascades that promote cell cycle progression and inhibit apoptotic pathways. Key downstream effectors include the phosphorylation of ERK1/2 and the activation of transcription factors such as cAMP response element-binding protein (CREB) and c-Fos, ultimately leading to increased expression of genes involved in cell proliferation and survival.

Diagram: Teduglutide Signaling Pathway

The Role of Teduglutide in Intestinal Adaptation and Mucosal Growth: A Technical Guide

Executive Summary: Teduglutide, a resilient analog of glucagon-like peptide-2 (GLP-2), represents a significant advancement in the management of short bowel syndrome-associated intestinal failure (SBS-IF). By resisting degradation by dipeptidyl peptidase-IV (DPP-IV), teduglutide offers a prolonged half-life, enhancing the natural intestinotrophic effects of GLP-2. This guide delves into the molecular mechanisms, signaling pathways, and robust clinical data that underpin teduglutide's efficacy. It acts indirectly on intestinal epithelial cells by binding to GLP-2 receptors on enteric neurons, subepithelial myofibroblasts, and enteroendocrine cells, triggering a paracrine signaling cascade mediated primarily by Insulin-Like Growth Factor-1 (IGF-1). This process stimulates crypt cell proliferation and inhibits enterocyte apoptosis, leading to significant structural and functional improvements in the remnant intestine. The resulting mucosal growth, characterized by increased villus height and crypt depth, expands the absorptive surface area, enhances nutrient and fluid uptake, and demonstrably reduces patient dependence on parenteral support. This document provides a comprehensive overview for researchers and drug development professionals, complete with summarized clinical data, detailed experimental protocols, and visualizations of the key biological and experimental pathways.

Introduction: Short Bowel Syndrome and the Need for Intestinal Adaptation

Short Bowel Syndrome (SBS) is a malabsorptive state that often follows extensive surgical resection of the small intestine, congenital defects, or disease-associated loss of absorptive surface area[1][2]. Patients with the most severe form, intestinal failure (IF), are unable to maintain fluid, electrolyte, and nutrient balances through oral intake alone, necessitating long-term parenteral support (PS)[3][4]. Following resection, the remnant intestine undergoes a natural process of "intestinal adaptation," a compensatory response involving structural and functional changes to enhance absorptive capacity[5][6][7]. This process includes epithelial hyperplasia, which leads to increased villus height and crypt depth, as well as enhanced expression of epithelial transporter proteins[5][6]. However, this adaptation is often insufficient to achieve full enteral autonomy. Therapeutic strategies have therefore focused on augmenting this natural process. Among the most promising agents are gut hormones, with glucagon-like peptide-2 (GLP-2) emerging as a key mediator of intestinal growth[5][8].

Teduglutide: A GLP-2 Analog

Mechanism of Action of GLP-2

Glucagon-like peptide-2 is a 33-amino acid peptide hormone secreted by enteroendocrine L-cells in the distal ileum and colon in response to luminal nutrients[5][9]. Its primary physiological role is to act as an intestinotrophic factor, promoting the growth and maintenance of the intestinal mucosa[10][11]. The effects of GLP-2 are pleiotropic and include:

-

Stimulation of Mucosal Growth: GLP-2 enhances crypt cell proliferation and inhibits enterocyte apoptosis, resulting in an expansion of the mucosal surface area[5][10][12].

-

Enhancement of Intestinal Blood Flow: It increases mesenteric and portal blood flow, which is crucial for nutrient delivery and absorption[5][8][13].

-

Reduction of Gastric Motility and Secretion: GLP-2 slows gastric emptying and inhibits gastric acid secretion, allowing more time for digestion and absorption in the small intestine[5][12][14].

-

Improved Gut Barrier Function: It reinforces the integrity of the intestinal barrier[5][12].

Teduglutide's Pharmacological Advantage

Native GLP-2 has a very short half-life of approximately seven minutes due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV)[5]. This limits its therapeutic utility. Teduglutide is a recombinant analog of human GLP-2 in which the alanine (B10760859) at position 2 is substituted with glycine[5][15]. This single amino acid change renders teduglutide resistant to DPP-IV degradation, extending its half-life to about three hours and making it suitable for once-daily subcutaneous administration[5][15].

Signaling Pathways in Teduglutide-Mediated Mucosal Growth

The Indirect GLP-2 Receptor Pathway

A critical aspect of GLP-2 and teduglutide's mechanism is that their effects on epithelial growth are indirect. The GLP-2 receptor (GLP-2R), a G-protein coupled receptor, is not expressed on the proliferating crypt epithelial cells or absorptive enterocytes[10][12][16]. Instead, GLP-2R is primarily located on intestinal subepithelial myofibroblasts (ISEMFs), enteroendocrine cells, and enteric neurons[10][13][16]. Upon binding of teduglutide to GLP-2R on these cell types, a cascade of paracrine signals is initiated, which in turn stimulates the adjacent epithelial cells.

dot TD {

graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Diagram 1: Teduglutide's Indirect Mechanism of Action", labelloc=b, fontcolor="#202124"];

node [shape=box, style="filled", fontname="Arial", fontsize=11];

edge [fontname="Arial", fontsize=10];

}

Diagram 1: Teduglutide's Indirect Mechanism of Action

Role of Insulin-Like Growth Factor-1 (IGF-1)

Compelling evidence points to Insulin-Like Growth Factor-1 (IGF-1) as an essential mediator of the intestinotrophic actions of GLP-2[17][18]. Studies have shown that GLP-2 stimulation leads to the release of IGF-1 from subepithelial myofibroblasts[10]. This locally-acting IGF-1 then binds to IGF-1 receptors on the basolateral membrane of crypt epithelial cells[10]. This interaction activates downstream signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and β-catenin pathways, which are critical for cell proliferation and survival[10]. The essential role of IGF-1 is highlighted by studies in IGF-1 knockout mice, which fail to exhibit intestinal growth in response to GLP-2 administration[18].

dot TD {

graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Diagram 2: IGF-1 Mediated Signaling in Crypt Cells", labelloc=b, fontcolor="#202124"];

node [shape=box, style="filled", fontname="Arial", fontsize=11, width=2.5];

edge [fontname="Arial", fontsize=10];

}

Diagram 2: IGF-1 Mediated Signaling in Crypt Cells

Other Mediators and Pathways

While IGF-1 is a primary mediator, other factors contribute to the overall effects of teduglutide. GLP-2R activation causes the release of keratinocyte growth factor (KGF), nitric oxide (NO), and vasoactive intestinal polypeptide (VIP)[10][15][19]. NO contributes to the increase in mesenteric blood flow[11][13]. GLP-2 has also been shown to induce VIP expression in enteric neurons through a PI3Kγ-dependent signaling pathway, which may contribute to its anti-inflammatory actions[11][20].

Evidence of Intestinal Adaptation and Mucosal Growth

The efficacy of teduglutide in promoting intestinal adaptation is supported by extensive preclinical and clinical data.

Preclinical Evidence

Animal models of SBS, particularly in piglets and rodents, have been instrumental in elucidating the effects of teduglutide[21][22]. In these models, teduglutide administration consistently leads to increased intestinal weight, villus height, crypt depth, and enhanced glucose transport[5][21]. Studies in neonatal piglets with 80% jejunoileal resection showed that teduglutide improved mucosal surface area and nutrient processing capacity[21].

Clinical Evidence: Morphological and Cellular Changes

Human clinical trials have confirmed the intestinotrophic effects observed in preclinical studies. Biopsies from SBS patients treated with teduglutide show significant increases in mucosal morphology.

Table 1: Effects of Teduglutide on Intestinal Morphology and Proliferation in SBS Patients

| Parameter | Change with Teduglutide | Placebo/Baseline Comparison | p-value | Citation(s) |